molecular formula C21H17FN4OS B11188624 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11188624
M. Wt: 392.5 g/mol
InChI Key: RFROMTHAXRSRMI-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole moiety, a fluorophenyl group, and a tetrahydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Construction of the Tetrahydroquinazolinone Core: The tetrahydroquinazolinone core can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced catalysts, and optimized reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylamino)-4-phenyl-4,6,7,8-tetrahydroquinazolin-5(1H)-one: Similar structure but lacks the fluorine atom.

    2-(1,3-benzothiazol-2-ylamino)-4-(4-chlorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one: Similar structure with a chlorine atom instead of fluorine.

    2-(1,3-benzothiazol-2-ylamino)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H17FN4OS

Molecular Weight

392.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one

InChI

InChI=1S/C21H17FN4OS/c22-13-10-8-12(9-11-13)19-18-15(5-3-6-16(18)27)23-20(25-19)26-21-24-14-4-1-2-7-17(14)28-21/h1-2,4,7-11,19H,3,5-6H2,(H2,23,24,25,26)

InChI Key

RFROMTHAXRSRMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1

Origin of Product

United States

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